Bayogenin

Catalog No.
S647628
CAS No.
6989-24-8
M.F
C30H48O5
M. Wt
488.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bayogenin

CAS Number

6989-24-8

Product Name

Bayogenin

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

InChI

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1

InChI Key

RWNHLTKFBKYDOJ-JEERONPWSA-N

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C

Defense Against Rice Blast Fungus

Saponin Profiling in Medicago Truncatula

Production of Cosmetics and Domestic Detergents

Bayogenin is a pentacyclic triterpenoid, specifically a hydride of oleanane, characterized by the chemical formula C30H48O5C_{30}H_{48}O_5 . It is primarily derived from various plant sources, including Boehmeria perennis and Phytolacca species. As a natural product, Bayogenin exhibits a range of biological activities, making it a subject of interest in both pharmacological and agricultural research.

Typical of triterpenoids. It can undergo glycosylation to form derivatives such as Bayogenin 3-O-cellobioside, which enhances its biological activity . Additionally, it can be hydrolyzed under acidic conditions to yield sapogenins, which are structurally related compounds with distinct properties .

Bayogenin displays significant biological activities, including:

  • Antifungal Properties: Glycosylated forms like Bayogenin 3-O-cellobioside inhibit the germination and appressorium formation of fungal spores, particularly against Magnaporthe oryzae, the rice blast fungus .
  • Enzyme Inhibition: It has been shown to inhibit glycogen phosphorylase in rabbit muscle, suggesting potential applications in metabolic regulation .
  • Anti-inflammatory Effects: Bayogenin has also been reported to inhibit prostaglandin synthesis, indicating possible anti-inflammatory properties .

Bayogenin can be synthesized through various methods:

  • Natural Extraction: It is commonly extracted from plant sources where it naturally occurs.
  • Chemical Synthesis: Laboratory synthesis may involve the use of starting materials that undergo cyclization and functional group modifications to yield Bayogenin.
  • Biotransformation: Microbial fermentation processes can also be employed to convert simpler precursors into Bayogenin .

Bayogenin has several applications across different fields:

  • Agriculture: Its antifungal properties make it a potential candidate for developing plant protection agents against fungal pathogens .
  • Pharmaceuticals: Due to its enzyme inhibitory and anti-inflammatory activities, it is studied for potential therapeutic uses in metabolic disorders and inflammatory diseases .
  • Cosmetics: The compound's bioactive properties may also find applications in cosmetic formulations aimed at skin health.

Research indicates that Bayogenin interacts with various biological targets:

  • Pathogen Resistance: Studies show that glycosylated derivatives enhance resistance against fungal pathogens in plants, suggesting a role in plant defense mechanisms .
  • Metabolic Enzymes: Its inhibition of glycogen phosphorylase suggests interactions with metabolic pathways relevant to energy metabolism in animals .

Bayogenin is related to several other triterpenoids and saponins. Here are some similar compounds along with their unique characteristics:

Compound NameStructure TypeUnique Features
Oleanolic AcidTriterpenoidCommonly found in olive oil; known for anti-inflammatory effects.
GlycyrrhizinSaponinDerived from licorice root; exhibits antiviral properties.
GinsenosideSaponinFound in ginseng; known for adaptogenic effects.
SoyasapogenolTriterpenoidExhibits antifungal activity without insecticidal effects.

Bayogenin's uniqueness lies in its specific antifungal activity and its ability to enhance plant defense mechanisms through glycosylation, setting it apart from other triterpenoids and saponins .

Phytochemical Distribution

Bayogenin, systematically named as 2β,3β,23-trihydroxyolean-12-en-28-oic acid, represents a pentacyclic triterpenoid compound with the molecular formula C30H48O5 and molecular weight of 488.7 grams per mole [1] [2] [3]. This triterpene derivative belongs to the oleanane series of compounds and is characterized by its unique structural features including three hydroxyl groups positioned at carbon atoms 2β, 3β, and 23, along with a carboxylic acid group at position 28 [2] [3]. The compound exhibits distinctive physicochemical properties, including a melting point exceeding 300°C with decomposition, predicted boiling point of 606.0±55.0°C, and limited solubility in organic solvents such as dimethyl sulfoxide and pyridine [3].

Plant Sources: Phytolacca dodecandra, Mosla chinensis, and Caryocar glabrum

Phytolacca dodecandra serves as a significant natural reservoir of bayogenin derivatives, particularly in the form of bayogenin 3-O-cellobioside [2] [8]. This climbing or scrambling dioecious shrub, commonly known as African soap berry or endod, belongs to the Phytolaccaceae family and is native to Sub-Saharan Africa and Madagascar [9]. The compound accumulates predominantly in the fruits and root tissues of this species, where it forms part of the complex saponin mixture responsible for the plant's molluscicidal properties [8] [12]. Research has demonstrated that bayogenin 3-O-cellobioside represents one of the major triterpenoid saponins present in Phytolacca dodecandra, with molecular formula C42H68O15 and molecular weight of 812.46 grams per mole [8].

Mosla chinensis, a member of the Lamiaceae family, has been identified as another natural source of bayogenin compounds [2] [10] . This aromatic herb, commonly referred to as Chinese mosla, contains bayogenin in its free aglycone form rather than as glycosylated derivatives [10] . The presence of bayogenin in Mosla chinensis contributes to the plant's overall triterpenoid profile, which is characteristic of many species within the mint family [10]. The compound's occurrence in this species has been documented through various phytochemical analyses, confirming its widespread distribution across diverse plant families [2] .

Caryocar glabrum, known as Brazilian pequi and belonging to the Caryocaraceae family, represents a rich source of bayogenin-derived saponins [11] [14]. This tree species, native to northern South America, synthesizes multiple triterpenoid saponins derived from bayogenin as one of the primary aglycone backbones [11]. Research has identified twenty-one new triterpenoid saponins, termed caryocarosides, which are glycosides of various aglycones including bayogenin, along with nine known triterpenoid saponins isolated from the fruits of Caryocar glabrum [11]. These compounds represent the first documented occurrence of such saponins in the Caryocaraceae family, highlighting the taxonomic significance of bayogenin distribution [11] [14].

Ecological Roles in Host Organisms

Bayogenin and its glycosylated derivatives serve multiple ecological functions within their host plant organisms, primarily functioning as chemical defense compounds against various biotic threats [39] [40] [41]. The amphipathic nature of bayogenin saponins, characterized by their hydrophobic triterpene backbone and hydrophilic carbohydrate chains, enables these compounds to interact with biological membranes of potential pathogens and herbivores [39] [42]. Research has demonstrated that bayogenin 3-O-cellobioside exhibits potent antifungal activity against the rice blast fungus Pyricularia oryzae, with concentrations as low as 5-10 nanomoles per liter effectively inhibiting conidia germination and appressorium formation [42].

The defensive mechanism of bayogenin compounds operates through membrane permeabilization and disruption of cellular integrity in target organisms [39] [40]. Studies have shown that saponins containing bayogenin aglycones can form complexes with membrane sterols, particularly ergosterol in fungal pathogens, leading to membrane pore formation and subsequent cell death [40]. This selective toxicity mechanism allows plants to effectively defend against fungal infections while avoiding self-toxicity, as plant cell membranes lack ergosterol [40].

Beyond direct antimicrobial activity, bayogenin saponins function as feeding deterrents and toxins against herbivorous insects [39] [41]. The compounds interfere with insect feeding behavior, development, and reproduction through various mechanisms including disruption of cholesterol uptake and molting processes [41]. Research has documented that saponins can inhibit cholinesterases and proteolytic enzymes such as trypsin, chymotrypsin, and papain, leading to non-specific protein interactions that compromise insect physiology [39].

The spatial distribution of bayogenin compounds within plant tissues reflects their specialized defensive roles [40]. These saponins typically accumulate in epidermal cells and other tissues most likely to encounter potential threats, providing localized protection at critical plant-environment interfaces [40]. The differential accumulation patterns observed across various plant species suggest that bayogenin biosynthesis is subject to precise spatial and temporal regulation that optimizes defensive capabilities while minimizing metabolic costs [40].

Biosynthetic Pathways

Triterpenoid Skeleton Formation via Mevalonate Pathway

The biosynthesis of bayogenin commences with the mevalonate pathway, a fundamental metabolic route present in eukaryotes that produces the essential five-carbon building blocks isopentenyl pyrophosphate and dimethylallyl pyrophosphate [15] [16] [17]. This pathway begins with the condensation of two acetyl-coenzyme A molecules to form acetoacetyl-coenzyme A, followed by the addition of a third acetyl-coenzyme A unit to generate 3-hydroxy-3-methylglutaryl-coenzyme A [15] [19]. The rate-limiting step involves the reduction of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate by the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, utilizing nicotinamide adenine dinucleotide phosphate as the reducing agent [16] [17].

The subsequent conversion of mevalonate to isopentenyl pyrophosphate proceeds through three consecutive phosphorylation and decarboxylation reactions [17] [18]. Mevalonate kinase catalyzes the first phosphorylation to form 5-phosphomevalonate, followed by phosphomevalonate kinase generating 5-pyrophosphomevalonate [17] [19]. The final step involves mevalonate diphosphate decarboxylase, which removes carbon dioxide and one phosphate group to yield isopentenyl pyrophosphate [17] [18]. This universal five-carbon precursor serves as the fundamental building block for all isoprenoid compounds, including the triterpenes [18].

The formation of the thirty-carbon triterpene precursor squalene requires the head-to-tail condensation of six isopentenyl pyrophosphate units [20] [22]. Initially, three isopentenyl pyrophosphate molecules combine to form the fifteen-carbon farnesyl pyrophosphate through the sequential action of geranyl pyrophosphate synthase and farnesyl pyrophosphate synthase [22]. Squalene synthase then catalyzes the head-to-head condensation of two farnesyl pyrophosphate molecules, producing the linear triterpene squalene [20] [22]. This enzyme represents a critical control point in triterpene biosynthesis, as its activity directly influences the carbon flow toward triterpene production [22].

The cyclization of squalene to the bayogenin precursor β-amyrin involves two sequential enzymatic transformations [20] [21]. Squalene epoxidase first converts squalene to 2,3-oxidosqualene by introducing an epoxide group at the 2,3-position [20] [22]. This oxidation reaction is essential for the subsequent cyclization process, as the epoxide group provides the electrophilic center necessary for cation-π cyclization [20]. β-Amyrin synthase then catalyzes the complex cyclization of 2,3-oxidosqualene through a series of 1,2-hydride and methyl shifts, ultimately generating the pentacyclic oleanane skeleton characteristic of β-amyrin [21] [48]. This cyclization reaction represents the first committed step toward bayogenin biosynthesis and occurs primarily in the oleanane pathway [20] [48].

Oxidative Modifications and Glycosylation Mechanisms

The transformation of β-amyrin to bayogenin requires specific oxidative modifications catalyzed by cytochrome P450 monooxygenases, primarily members of the CYP716 family [31] [32] [33]. These enzymes perform regioselective and stereospecific oxidation reactions that introduce hydroxyl groups at specific positions on the triterpene backbone [31]. The formation of bayogenin involves hydroxylation at the C-2β and C-23 positions, along with a three-step oxidation at C-28 that converts the terminal methyl group to a carboxylic acid [31] [32].

Cytochrome P450 enzymes of the CYP716A subfamily typically catalyze the sequential oxidation at the C-28 position, generating alcohol, aldehyde, and carboxylic acid intermediates [31] [34]. This three-step oxidation process represents a common modification pattern observed across various plant triterpene biosynthetic pathways [32] [33]. The CYP716C subfamily members are responsible for C-2α hydroxylation reactions, while other CYP716 subfamily enzymes may catalyze additional modifications such as C-16β or C-6β hydroxylations [31] [34]. The specific combination of these oxidative modifications determines the final structure and biological activity of the resulting triterpene [32].

The glycosylation of bayogenin aglycones represents the final biosynthetic step that generates the bioactive saponin forms [23] [24] [25]. Uridine diphosphate-glycosyltransferases catalyze these glycosylation reactions using uridine diphosphate-activated sugar donors [23] [27]. These enzymes exhibit diverse regioselectivity, attaching sugar moieties primarily at the C-3 hydroxyl group and occasionally at the C-28 carboxyl group to form monodesmosides and bidesmosides, respectively [24] [25].

The glycosylation process involves multiple enzymatic steps that can generate complex oligosaccharide chains [25] [26]. Initial glycosylation typically occurs at the C-3 position using uridine diphosphate-glucose or uridine diphosphate-glucuronic acid as donors [23] [24]. Subsequent glycosylation steps may add additional sugar units such as xylose, rhamnose, or galactose to form branched or linear oligosaccharide chains [25] [26]. Research has identified specific uridine diphosphate-glycosyltransferases that exhibit promiscuous sugar-donor specificity, capable of utilizing both uridine diphosphate-glucose and uridine diphosphate-xylose for chain elongation reactions [25].

The subcellular localization and temporal regulation of glycosylation enzymes ensure proper saponin assembly and accumulation [23] [27]. Many uridine diphosphate-glycosyltransferases involved in saponin biosynthesis are localized to the endoplasmic reticulum, where they have access to uridine diphosphate-sugar pools and can modify triterpene aglycones [27]. The sequential action of multiple glycosyltransferases allows for the generation of structurally diverse saponins with varying biological activities and ecological functions [24] [25].

Regulatory Genes: β-Amyrin Synthases and Uridine Diphosphate-Glycosyltransferases

The regulation of bayogenin biosynthesis involves complex transcriptional control mechanisms that coordinate the expression of key biosynthetic genes [46] [49] [52]. β-Amyrin synthase genes represent critical regulatory targets due to their role in committing carbon flow toward triterpene production [48] [50]. Research has demonstrated that oxidosqualene cyclase genes, including β-amyrin synthases, are regulated by ancient root development processes conserved across diverse plant species [50]. The promoters of these genes contain specific regulatory elements, including L1 box motifs with pseudopalindromic border sequences, that direct tissue-specific expression patterns [50].

The HD-ZIP IV family of transcription factors has been implicated in the regulation of triterpene synthesis genes through their ability to bind sterol and lipid ligands [50]. These transcription factors recognize L1 box motifs in the promoters of β-amyrin synthase genes, providing a mechanism for coordinating triterpene biosynthesis with cellular sterol metabolism [50]. The expression of β-amyrin synthase genes is typically restricted to specific tissue types, particularly root meristems and epidermal cells, where triterpene-derived defense compounds are most needed [48] [50].

The TRITERPENE SAPONIN ACTIVATION REGULATOR family of transcription factors represents another important regulatory mechanism controlling saponin biosynthesis [46]. These seed-specific regulators control the expression of hemolytic saponin biosynthetic genes through coordinated activation of entire biosynthetic gene clusters [46]. Analysis of genes coexpressed with TRITERPENE SAPONIN ACTIVATION REGULATOR3 in developing seeds has led to the identification of specific cytochrome P450 enzymes and uridine diphosphate-glycosyltransferases involved in saponin production [46].

Uridine diphosphate-glycosyltransferase genes involved in bayogenin glycosylation are subject to complex regulatory control involving MYB and basic helix-loop-helix transcription factors [52]. These regulatory proteins form multiprotein complexes that activate or repress different gene modules in saponin biosynthesis [52]. The MYB transcription factors typically provide regulatory specificity for particular biosynthetic pathways by binding to specific cis-regulatory elements in gene promoters [52]. Basic helix-loop-helix transcription factors function as combinatorial regulators that interact with MYB proteins to fine-tune gene expression patterns [52].

The spatial organization of saponin biosynthetic genes in plant genomes reflects their coordinated regulation [46]. Many uridine diphosphate-glycosyltransferase genes involved in saponin biosynthesis are present in clusters of duplicated genes, which may facilitate their co-regulation and evolution [46]. This clustering pattern appears to be a common feature of saponin biosynthesis genes and may represent a driving force in the metabolic evolution of these defensive compounds [46]. The coordinated expression of clustered genes allows for the efficient production of complex saponin mixtures with enhanced biological activity [46].

Environmental factors and stress conditions also influence the expression of bayogenin biosynthetic genes [31] [49]. Cytochrome P450 genes encoding triterpene-modifying enzymes respond to induction by abscisic acid, methyl jasmonate, salicylic acid, gibberellic acid, and various abiotic stress treatments [31]. This stress-responsive expression pattern reflects the ecological importance of triterpene saponins as defense compounds [49]. The integration of environmental signals with developmental programs ensures that bayogenin production is optimized for the specific challenges faced by individual plant species [49] [52].

Table 1: Chemical and Physical Properties of Bayogenin

PropertyValueReference
Molecular FormulaC30H48O5 [1] [2] [3]
Molecular Weight (g/mol)488.7 [1] [2] [3]
CAS Number6989-24-8 [1] [2] [3]
Melting Point>300°C (decomp) [3]
Boiling Point (predicted)606.0±55.0°C [3]
Density (predicted)1.19±0.1 g/cm³ [3]
SolubilityDMSO, Pyridine (slightly) [1] [3]
ColorWhite to Off-White [3]
LogP6.51 [10]
pKa (predicted)4.62±0.70 [3]

Table 2: Plant Sources and Tissue Distribution of Bayogenin

Plant SpeciesCommon NamePlant FamilyTissue/PartForm FoundReference
Phytolacca dodecandraAfrican soap berry, EndodPhytolaccaceaeFruits, RootBayogenin 3-O-cellobioside [2] [8]
Mosla chinensisChinese MoslaLamiaceaeNot specifiedBayogenin (free form) [2] [10]
Caryocar glabrumBrazilian PequiCaryocaraceaeFruitsMultiple saponin derivatives [11] [14]
Medicago sativa (alfalfa)AlfalfaLeguminosaeAerial partsSaponin mixtures [5]
Polygala japonicaJapanese PolygalaPolygalaceaeWhole plantBayogenin 3-O-β-D-glucopyranoside [7]
Bellium bellidioidesMediterranean DaisyAsteraceaeWhole plantAcylated triterpenoid saponin [4]

Table 3: Key Enzymes in Bayogenin Biosynthesis

EnzymeEC NumberFunctionPathway StepReference
Squalene synthaseEC 2.5.1.21Condensation of two farnesyl-pyrophosphate moleculesEarly (isoprenoid pathway) [15] [16] [17]
Squalene epoxidaseEC 1.14.99.7Epoxidation of squalene to 2,3-oxidosqualeneEarly (pre-cyclization) [15] [17] [22]
β-Amyrin synthaseEC 5.4.99.39Cyclization of 2,3-oxidosqualene to β-amyrinTriterpenoid skeleton formation [20] [21] [22]
Cytochrome P450 monooxygenasesVarious (CYP716 family)Oxidative modifications (hydroxylation, carboxylation)Functionalization [31] [32] [33]
Uridine Diphosphate-GlycosyltransferasesEC 2.4.1.-Glycosylation of aglycone backboneFinal modifications [23] [24] [25]

Table 4: Regulatory Elements in Triterpene Biosynthesis

Regulatory ElementFunctionTarget GenesExpression PatternReference
L1 box motifRoot-specific expression regulationSad1, Sad2 (oxidosqualene cyclases)Root meristem-specific [48] [50]
MYB transcription factorsSecondary metabolism activationBiosynthetic gene clustersTissue-specific [46] [49] [52]
Basic helix-loop-helix transcription factorsCombinatorial regulation with MYBUridine Diphosphate-glycosyltransferasesStress-responsive [46] [52]
WD40 domain proteinsMultiprotein complex formationMYB-basic helix-loop-helix-WD40 complexesDevelopmental regulation [52]
HD-ZIP IV familySterol/lipid-binding regulationTriterpene synthesis genesEpidermal cell-specific [50]

XLogP3

5.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

488.35017463 g/mol

Monoisotopic Mass

488.35017463 g/mol

Heavy Atom Count

35

Wikipedia

Bayogenin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]

Dates

Modify: 2023-08-15

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